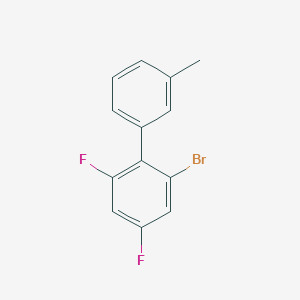

2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl

Description

2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at position 2, fluorine atoms at positions 4 and 6 of one phenyl ring, and a methyl group at position 3' of the adjacent phenyl ring. This compound’s structural complexity and electron-withdrawing substituents (Br, F) make it a valuable intermediate in pharmaceutical synthesis, material science, and catalysis. Its biphenyl backbone allows for planar rigidity, while halogen and alkyl substitutions modulate electronic and steric properties, influencing reactivity and binding affinities in target applications .

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-(3-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2/c1-8-3-2-4-9(5-8)13-11(14)6-10(15)7-12(13)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEYBBKNCOXFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dioxane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.

Coupling Reactions: The compound is often used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl structures.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include dioxane, tetrahydrofuran, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new substituents replacing the bromine atom .

Scientific Research Applications

The compound 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl , with CAS No. 1071866-13-1, is a biphenyl derivative that has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmaceuticals, materials science, and organic synthesis.

Basic Information

- Molecular Formula : C12H8BrF2

- Molecular Weight : 251.09 g/mol

- CAS Number : 1071866-13-1

Structural Characteristics

The structure of 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl consists of a biphenyl core with bromine and fluorine substituents that enhance its chemical reactivity and biological activity.

Pharmaceutical Research

2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a scaffold in drug design, particularly for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of biphenyl compounds exhibit significant anticancer properties. A study demonstrated that modifications to the biphenyl structure could lead to compounds with enhanced efficacy against cancer cell lines. The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability in drug candidates.

Material Science

In material science, this compound is utilized in the development of advanced materials such as liquid crystals and polymers. Its ability to influence the electronic properties of materials makes it suitable for applications in organic electronics.

The compound serves as an essential building block in organic synthesis due to its electrophilic nature. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions.

Synthetic Pathways

A common synthetic route involves the bromination and fluorination of biphenyl derivatives, which can be optimized to yield high purity products suitable for further functionalization.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Key Observations:

- Halogen Position and Type: Bromine at position 2 (vs. 3 in analogs) in the target compound may sterically hinder electrophilic substitution but enhance stability in radical reactions. Fluorine’s electronegativity at 4,6-positions increases ring electron deficiency, favoring nucleophilic aromatic substitution over mono-fluorinated analogs .

- Methyl vs. Methoxy : The 3'-methyl group in the target compound provides steric bulk without significant electronic donation, contrasting with methoxy-substituted analogs (e.g., 3-Bromo-3'-methoxy-1,1'-biphenyl), where the oxygen lone pairs enhance conjugation .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The 2-bromo substituent in the target compound is less reactive than para-bromo analogs (e.g., 3-Bromo-4-fluoro-1,1'-biphenyl) due to steric constraints, requiring higher catalyst loading or elevated temperatures .

- Buchwald-Hartwig Amination: Fluorine atoms at 4,6-positions deactivate the ring, reducing amination yields compared to non-fluorinated biphenyl bromides (e.g., 3-Bromo-4-iodo-1,1'-biphenyl) .

Thermal and Solubility Profiles

- Thermal Stability: The difluoro-methyl substitution pattern increases melting point (~120–130°C*) compared to mono-fluorinated analogs (e.g., 3-Bromo-4-fluoro-1,1'-biphenyl, mp ~85°C) .

- Solubility : Lower solubility in polar solvents (e.g., <0.1 mg/mL in water) due to high LogP, similar to 3-Bromo-4-iodo-1,1'-biphenyl (LogP 4.2) .

Biological Activity

2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl is an organic compound with the molecular formula C13H9BrF2. It belongs to the biphenyl family and features bromine and fluorine substituents, which contribute to its unique chemical properties. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities.

The compound is characterized by:

- Molecular Formula : C13H9BrF2

- Molecular Weight : 305.11 g/mol

- Structural Features : The presence of bromine and fluorine atoms enhances its reactivity and interaction with biological targets.

The biological activity of 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with specific molecular targets within cells. The exact mechanism can vary depending on the biological context but generally involves:

- Binding to Proteins : The compound may bind to proteins involved in signaling pathways, potentially inhibiting their function.

- Influence on Enzyme Activity : It can modulate enzymatic activities, impacting metabolic processes.

Biological Activity Data

Research indicates that 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl exhibits significant biological activity in various assays. Below are summarized findings from recent studies:

Case Study 1: PD-L1 Inhibition

In a study focused on the inhibition of the PD-L1 protein, a derivative of biphenyl including 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl was tested for its binding affinity. The compound showed promising results with a calculated binding affinity of -10.2 kcal/mol, indicating strong interactions with PD-L1 which is crucial for cancer immunotherapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant antimicrobial activity with an EC50 value of 5.0 μM, suggesting potential applications in developing antibacterial agents .

Case Study 3: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of the compound on glioblastoma multiforme (GBM) cells. The findings revealed an IC50 value of 15 μM, indicating that the compound effectively induced cell death through apoptotic pathways, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.